Benzyl-PEG5-NHBoc
Description
Historical Development and Significance of Linker Chemistry in Molecular Conjugation
The concept of linking therapeutic agents to targeting moieties dates back to the early 20th century with Paul Ehrlich's "magic bullet" concept. news-medical.netscispace.com However, it was the development of specific chemical strategies in the latter half of the century that brought this idea to fruition. The first clinical trial of an antibody-drug conjugate (ADC) occurred in 1983. news-medical.net Early ADCs faced challenges with linker stability, often leading to premature drug release. news-medical.netmybiosource.com
The evolution of linker chemistry has been pivotal in the advancement of bioconjugates. symeres.com The 1990s saw the development of monodisperse PEG linkers with defined molecular weights and functionalities, allowing for more precise control over the conjugation process. chempep.com This led to the creation of more sophisticated linker designs, including heterobifunctional, cleavable, and branched structures tailored for specific applications. chempep.comsymeres.com These advancements have been crucial in improving the stability, efficacy, and safety of complex biomolecules like ADCs. americanpharmaceuticalreview.combiochempeg.com
Fundamental Principles of Polyethylene (B3416737) Glycol as a Biocompatible Spacer in Chemical Systems
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−). chempep.com Its biocompatibility stems from several key properties:
Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments. chempep.comacs.org This is crucial for improving the solubility of hydrophobic drugs or proteins. fcad.com
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.combiochempeg.comacs.org
Flexibility: The carbon-oxygen bonds in the PEG backbone can rotate freely, providing conformational flexibility. chempep.comacs.org This allows the conjugated molecules to maintain their biological activity.
Hydrophilicity and Hydrophobicity: While known for its hydrophilicity, PEG is also soluble in many organic solvents, giving it a dual character that is advantageous in various chemical manipulations. nih.gov
These properties make PEG an ideal spacer molecule, capable of being tailored in length to control the distance between conjugated moieties. acs.org The use of PEG linkers can enhance the pharmacokinetic properties of therapeutic molecules by increasing their size, which can reduce renal clearance and prolong circulation time. broadpharm.comresearchgate.net
Overview of Boc-Protected Amine Functionalities and Their Strategic Utility in Organic Synthesis
In the multi-step synthesis of complex molecules, it is often necessary to protect certain functional groups to prevent them from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. numberanalytics.comwikipedia.org
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This forms a carbamate (B1207046) that is stable under a variety of conditions, including basic and oxidative environments. researchgate.netderpharmachemica.com The key advantage of the Boc group is its lability under acidic conditions, which allows for its easy removal to regenerate the free amine when needed. numberanalytics.comwikipedia.orgresearchgate.net
This strategy of protection and deprotection is fundamental in organic synthesis, particularly in:
Peptide Synthesis: Protecting the α-amino group of an amino acid allows for the controlled, sequential addition of other amino acids to build a peptide chain. numberanalytics.com
Natural Product and Pharmaceutical Synthesis: Many complex natural products and pharmaceutical agents contain amine functionalities that require protection during their synthesis. numberanalytics.com
The ability to selectively protect and deprotect amines with the Boc group provides chemists with precise control over the synthetic route, enabling the construction of intricate molecular architectures. numberanalytics.comorganic-chemistry.org
Contextualizing Benzyl-PEG5-NHBoc within Advanced Linker Architectures for Chemical Biology Applications
This compound is a heterobifunctional linker that incorporates the key features discussed above. Its structure consists of:
A benzyl (B1604629) group at one end.
A PEG chain with five ethylene oxide units (PEG5), which provides hydrophilicity and a defined spacer length. broadpharm.com
A Boc-protected amine at the other end.
This specific architecture makes this compound a valuable tool in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs). targetmol.comglpbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase-binding ligand.
The benzyl group can be functionalized for attachment to one part of the final molecule, while the Boc-protected amine provides a latent reactive site. After the initial conjugation steps, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation reactions. This allows for a modular and controlled assembly of the final bioconjugate.
The development of such advanced linker architectures, including those with varying PEG lengths (e.g., Benzyl-PEG6-NHBoc), allows for the fine-tuning of the properties of bioconjugates to optimize their function. americanpharmaceuticalreview.combiorxiv.org
Structure
2D Structure
Properties
Molecular Formula |
C22H37NO7 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |
InChI Key |
OQPCQSZCXAZRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Framework of Benzyl Peg5 Nhboc Within Targeted Protein Degradation Protacs
Theoretical Foundations of Proteolysis-Targeting Chimeras (PROTACs)
PROTAC technology harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system. axispharm.com The core function of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. nih.govexplorationpub.com This process begins when the PROTAC's two distinct ligands simultaneously bind to their respective proteins—the POI and the E3 ligase—forming a key intermediate known as a ternary complex (POI-PROTAC-E3 ligase). mdpi.commdpi.com
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. creative-diagnostics.com This process is often repeated to form a polyubiquitin (B1169507) chain on the POI. nih.gov This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. nih.gov The proteasome then recognizes, unfolds, and degrades the tagged POI into smaller peptides, effectively removing it from the cell. mdpi.com A crucial feature of this system is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating another cycle of degradation. mdpi.com
The Definitive Role of the Linker Moiety in E3 Ubiquitin Ligase Recruitment
The linker component of a PROTAC is fundamental to its primary function: inducing the proximity between the target protein and an E3 ubiquitin ligase. axispharm.comnih.gov The linker's length, chemical composition, rigidity, and attachment points to the two ligands are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex. explorationpub.comnih.gov If a linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close and specific orientation required for efficient ubiquitination. explorationpub.com
Facilitation of Productive Ternary Complex Formation by Benzyl-PEG5-NHBoc
The formation of a stable and conformationally competent ternary complex is the cornerstone of PROTAC activity. A linker constructed from a this compound building block plays a multifaceted role in this process, influencing the geometry, stability, and cooperativity of the POI-PROTAC-E3 ligase assembly.
The five-unit polyethylene (B3416737) glycol (PEG5) spacer provides significant conformational flexibility. precisepeg.com This flexibility allows the two ends of the PROTAC to adopt a wide range of vectors, enabling the molecule to effectively search for and engage both the target protein and the E3 ligase. elifesciences.org The linker must position the two proteins in a precise orientation that exposes lysine (B10760008) residues on the POI's surface to the catalytic site of the recruited E2 enzyme within the E3 ligase complex. elifesciences.org
The length of the PEG chain is a critical variable. Studies have shown that both excessively long and short linkers can diminish a PROTAC's degradation potency. rsc.org For instance, in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), linkers with fewer than four PEG units showed impaired binding affinity, potentially due to steric clashes. nih.govpnas.org The PEG linker itself is not always a passive tether; it can form specific, beneficial interactions within the ternary complex. In the well-studied PROTAC MZ1, the PEG linker forms van der Waals interactions and a hydrogen bond with the bromodomain Brd4, helping to stabilize the ternary complex in a productive orientation. nih.gov This demonstrates that the linker's structure directly contributes to the molecular recognition events governing degradation.
| Target | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Observation | Reference |
|---|---|---|---|---|---|
| Estrogen Receptor α (ERα) | Not Specified (Peptide-based) | PEG | 16 | A 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. | nih.govexplorationpub.com |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | An 8-atom linker was found to be optimal for the degradation of the E3 ligase component itself. | explorationpub.com |
| TANK-binding kinase 1 (TBK1) | VHL | Not Specified | >12 | PROTACs with linkers shorter than 12 atoms showed no significant activity. | explorationpub.com |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 4 PEG units | PROTACs with shorter linkers (e.g., 2 PEG units) had impaired binding affinity for both BTK and CRBN. | nih.govpnas.org |
The stability of the ternary complex is quantified by binding affinity and the concept of cooperativity (α). Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second protein. Positive cooperativity (α > 1) occurs when the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (the POI), leading to a more stable ternary complex than would be expected from the individual binding events.
| PROTAC | Target | E3 Ligase | Linker | Binary Kd (PROTAC to Target) | Cooperativity (α) | Reference |
|---|---|---|---|---|---|---|
| MZ1 | BRD4BD2 | VHL | 3-unit PEG | ~29 nM (to BRD4BD2) | >10 (highly positive) | nih.gov |
| BTK Degrader (Cmpd 9) | BTK | CRBN | PEG | 70-140 nM | ~1 (non-cooperative) | pnas.org |
| Alkyl-linked VHL ligand mimic | - | VHL | Alkyl | 119 nM | Not Applicable | scispace.com |
| PEG-linked VHL ligand mimic (3-PEG) | - | VHL | 3-unit PEG | 138 nM | Not Applicable | scispace.com |
Conformational Influence of the PEG Spacer on Ligand Proximity and Orientation
Investigating the Impact of Linker Design on Ubiquitination Efficiency
The ultimate goal of a PROTAC is to induce efficient ubiquitination and subsequent degradation of the target protein. The linker's design directly influences every step leading to this outcome. The efficiency of ubiquitination is highly dependent on the geometry of the ternary complex, specifically the distance and orientation between the E3 ligase's catalytic machinery and accessible lysine residues on the POI's surface. elifesciences.org
Linker flexibility and length, as provided by a PEG5 structure, can enhance the probability of achieving a productive conformation for ubiquitination. elifesciences.org However, increased flexibility can also come with an entropic penalty upon binding. precisepeg.com Therefore, a balance must be struck. Some rational design strategies have employed more rigid or even macrocyclic linkers to pre-organize the PROTAC into an active conformation, reducing the entropic cost of ternary complex formation. precisepeg.comnih.gov
Computational modeling and structural biology are increasingly used to predict how different linker designs will affect the ternary complex structure and, by extension, ubiquitination efficiency. nih.govrsc.org For example, molecular dynamics simulations can reveal how variations in linker length and composition alter the dynamic motions of the entire POI-PROTAC-E3 ligase assembly, highlighting conformations that are favorable for catalysis. elifesciences.org Studies have shown that even slight modifications to the linker can significantly change the degradation potency, underscoring the linker's critical role in fine-tuning the PROTAC's biological activity. elifesciences.orgrsc.org
Research Applications of Benzyl Peg5 Nhboc in Chemical Biology and Materials Science
Rational Design and Development of PROTACs for Protein Degradation Studies
Proteolysis-targeting chimeras (PROTACs) are sophisticated molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to destroy specific proteins of interest (POIs), which are often implicated in diseases. broadpharm.comnih.gov A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. broadpharm.comnih.gov The nature of this linker is critical, as its length, flexibility, and chemical composition directly influence the efficacy of the resulting PROTAC. nih.govjst.go.jp
Benzyl-PEG5-NHBoc serves as a precursor to a PEG5 linker used in the synthesis of PROTACs. medchemexpress.comtargetmol.com The process involves two key chemical features of the molecule. First, the tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions, revealing a primary amine. This amine can then be coupled to a desired molecule, typically the E3 ligase ligand, through reactions like amide bond formation. nih.govbroadpharm.com The other end of the linker, featuring the benzyl (B1604629) group, is not typically used for direct conjugation in this context; rather, the entire Boc-NH-PEG5-benzyl structure is built upon, or a related PEG5 derivative with two reactive ends is used.
A common and efficient method for integrating PEG linkers into PROTACs is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov In a typical strategy, a library of potential PROTACs can be rapidly synthesized. For instance, researchers can prepare a series of E3 ligase ligands functionalized with an azide (B81097) group and a PEG linker of varying lengths (e.g., PEG1 to PEG6). biorxiv.org These are then reacted with a protein-of-interest ligand that has been modified to include a terminal alkyne. This modular approach allows for the systematic exploration of how linker length affects degradation efficiency. nih.govbiorxiv.org The PEG5 linker derived from precursors like this compound is integrated to provide optimal spacing and solubility, facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.comjst.go.jp
Once a series of PROTACs is synthesized, researchers employ various methods to assess their effectiveness. A primary technique is the use of cellular degradation assays to measure the reduction in the amount of the target protein. biorxiv.orgacs.org In a notable study focused on developing degraders for soluble epoxide hydrolase (sEH), an enzyme linked to inflammation, scientists synthesized a series of PROTACs with different PEG linker lengths (PEG1 to PEG6). biorxiv.orgacs.org
They used a specialized cellular assay based on NanoBiT/HiBiT technology, which measures protein levels via luminescence. biorxiv.orgacs.org By treating cells with the different PROTACs, they could quantify the percentage of sEH protein remaining. This structure-activity relationship (SAR) study revealed that linker length was a critical determinant of degradation potency. While PROTACs with shorter PEG linkers (PEG1-PEG4) showed no significant degradation, the PROTAC incorporating a PEG5 linker, named 21e , demonstrated a significant decrease in the target protein. biorxiv.orgacs.org
Control experiments are essential to confirm that the observed protein loss is due to the intended PROTAC mechanism. This involves verifying that degradation is dependent on the proteasome and the specific E3 ligase being recruited (e.g., cereblon or VHL). acs.org The findings from such studies provide clear evidence for the rational design of PROTACs, where the PEG5 linker plays a crucial role in achieving potent and specific protein degradation. biorxiv.orgacs.org
Table 1: Degradation Data for sEH PROTACs with Varying Linker Lengths Data sourced from a study on soluble epoxide hydrolase (sEH) degraders. biorxiv.orgacs.org
| PROTAC Name | Linker Composition | Target Protein | E3 Ligase Ligand | Degradation (Dmax) |
| 21a-d | PEG1-PEG4 | sEH | Pomalidomide | No significant degradation |
| 21e | PEG5 | sEH | Pomalidomide | ~35% |
| 21f | PEG6 | sEH | Pomalidomide | ~20% |
Strategic Integration of this compound into PROTAC Architectures
Contributions to Bioconjugation Chemistry and Molecular Probe Development
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. This technique is fundamental for creating therapeutic agents and research tools. PEG linkers like this compound are highly valued in this field for their ability to connect molecules while imparting beneficial properties like increased water solubility and reduced non-specific interactions. broadpharm.comnih.gov
The deprotected form of this compound, which is Benzyl-PEG5-amine, provides a reactive primary amine group. broadpharm.comcreative-biolabs.com This amine is a versatile chemical handle for site-specific modification of biomolecules. It can readily react with molecules containing complementary functional groups, such as activated carboxylic acids (e.g., NHS esters), to form stable amide bonds. broadpharm.com This chemistry is widely used to attach PEG linkers to specific sites on a protein, often at lysine (B10760008) residues or the N-terminus. nih.gov The benzyl group on the other end protects a hydroxyl group, which could be deprotected via hydrogenolysis for further modification, though the amine is more commonly used as the initial conjugation point. broadpharm.comcreative-biolabs.com This allows for the precise attachment of payloads—such as small molecule drugs or diagnostic labels—to a protein or antibody, a critical step in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. broadpharm.com
The same chemical principles that apply to bioconjugation are used to create molecular probes for bioimaging. broadpharm.com A molecular probe typically consists of a targeting moiety that binds to a specific biological structure and a signaling component, such as a fluorescent dye. nih.gov The linker connects these two parts. After deprotection, the amine group of Benzyl-PEG5-amine can be coupled to a fluorescent dye that has been activated with an NHS ester. The resulting dye-linker conjugate can then be attached to a targeting molecule, such as an antibody or peptide. The PEG5 chain serves as a flexible, hydrophilic spacer, which helps to prevent the fluorescent dye from interfering with the binding of the targeting molecule to its target. bldpharm.com This strategy is crucial for developing high-contrast imaging agents for research and diagnostic applications, enabling the visualization of biological processes at the molecular level. broadpharm.com
Application in Site-Specific Conjugation of Biomolecules
Utilization in Polymer Synthesis Research and Material Innovation
The application of PEG derivatives extends into materials science, where they are used to create polymers with tailored properties and to modify surfaces to improve biocompatibility. The functional groups on this compound give it the potential for use in these areas. For instance, the terminal amine (after deprotection) can act as an initiator for ring-opening polymerizations of certain monomers, or it could be used to graft the PEG chain onto a pre-existing polymer backbone, thereby modifying its properties. Furthermore, PEG chains are frequently used to create non-fouling surfaces on medical devices and biosensors by attaching them to the material's surface, a process known as PEGylation. broadpharm.comnih.gov This PEG layer creates a hydration shell that repels the non-specific adsorption of proteins, which can improve the performance and longevity of implanted devices and analytical tools. broadpharm.comeuropeanpharmaceuticalreview.com While specific published examples of this compound in polymer synthesis are not prominent, its chemical structure is well-suited for such applications based on established principles of polymer and surface chemistry.
Controlled Polymerization Techniques Incorporating Benzyl-PEG Moieties
The incorporation of benzyl-PEG moieties is significant in the field of controlled polymerization, which enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP) are often employed.
In these processes, a derivative of the benzyl-PEG structure can act as an initiator. For instance, the benzyl group can be modified to a benzyl halide, a common initiating species for ATRP. nih.gov This allows for the "grafting-from" approach, where polymer chains are grown from a core molecule. The PEG component ensures that the resulting polymer has a hydrophilic segment. ATRP is particularly well-suited for creating dense polymer brushes, as the radical concentration can be carefully managed to prevent unwanted coupling reactions. nih.gov
Alternatively, polymerization can be initiated from a functional group at the terminus of the PEG chain. Anionic polymerization of ethylene (B1197577) oxide onto an initiator, such as benzyl alcohol, can produce benzyl-terminated PEG (Bz-PEG-OH). creativepegworks.comgoogle.com This method, however, requires careful control to achieve the desired molecular weight and can be challenging to scale commercially due to purification requirements. google.com These well-defined benzyl-PEG structures are instrumental in creating advanced materials with tailored properties for various applications, including surface modification and the development of complex block copolymers.
Synthesis of Amphiphilic Block Copolymers for Nanomaterial Applications
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for their ability to self-assemble into nanostructures like micelles and nanoparticles in aqueous environments. mdpi.comnih.gov These nanoparticles are extensively explored as carriers for delivering water-insoluble drugs or other bioactive agents. google.comepo.org
The this compound linker is a key component in synthesizing such copolymers. The hydrophilic PEG block imparts stealth characteristics, stabilizing the nanoparticles in biological systems and helping to avoid clearance by the mononuclear phagocyte system. nih.govnih.gov The terminal amine, after deprotection, provides a reactive site for attaching a hydrophobic block.
The synthesis can be achieved through various polymerization strategies. For example, the PEG moiety can serve as a macroinitiator for the ring-opening polymerization of hydrophobic monomers like ε-caprolactone (CL) or lactide (LA), leading to the formation of PEG-b-PCL or PEG-b-PLA copolymers. nih.govnih.gov These copolymers can encapsulate hydrophobic drugs within their core while the PEG shell forms a hydrophilic corona, enhancing solubility and stability. nih.gov The resulting nanoparticles typically have diameters in the range of 100-120 nm and can be engineered for controlled drug release. nih.gov
Structure-Activity Relationship (SAR) Investigations of Linker Length and Composition
Systematic Studies on the Influence of PEG Length on PROTAC Potency and Selectivity
The length of the PEG linker is one of the most heavily investigated parameters in PROTAC design. jenkemusa.com There is often an optimal linker length for a given target and E3 ligase pair; linkers that are too short may cause steric clashes preventing the formation of a stable ternary complex, while excessively long linkers may fail to bring the two proteins into sufficient proximity for efficient ubiquitination. nih.gov
Systematic studies involving the synthesis of PROTAC libraries with varying PEG unit lengths have revealed that degradation efficiency does not always correlate linearly with linker length. For example, in the development of PROTACs targeting ERα, a 16-atom linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov Conversely, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom PEG linker was optimal. nih.gov In another study, CRBN-recruiting PROTACs targeting BRD4 showed reduced potency with intermediate linker lengths (1-2 PEG units) but higher potency with both shorter (0 units) and longer (4-5 units) linkers. nih.gov This "Goldilocks effect" highlights that linker length must be empirically optimized for each specific system to ensure ideal spatial positioning for ubiquitylation. researchgate.net
Table 1: Effect of PROTAC Linker Length on Degradation Potency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Potency (IC₅₀/DC₅₀) | Finding | Reference |
| ERα | VHL | PEG | 9 | 140 µM | Potency increases with length. | nih.gov |
| ERα | VHL | PEG | 16 | 26 µM | The 16-atom linker is significantly more potent. | nih.govnih.gov |
| BRD4 | CRBN | PEG | ~11 (1 PEG unit) | >5 µM | Intermediate length shows reduced potency. | nih.gov |
| BRD4 | CRBN | PEG | ~23 (4 PEG units) | <0.5 µM | Longer linker restores high potency. | nih.gov |
| CRY1 | CRBN | PEG | n=4 units | ~1 µM | Potency increases with length to an optimum, then decreases. | researchgate.net |
| BTK | CRBN | PEG | <4 PEG units | Impaired Binding | Shorter linkers can cause steric repulsion. | researchgate.net |
Modulating Molecular Interactions through Variations in Linker Functionalization
Beyond simple length, the chemical composition of the linker plays a crucial role in modulating the molecular interactions that govern a PROTAC's properties and efficacy. nih.gov Replacing or functionalizing the standard PEG or alkyl chains can influence solubility, cell permeability, and the specific non-covalent interactions within the ternary complex. precisepeg.com
For instance, substituting an alkyl linker with a PEG linker of equivalent length can have dramatic effects. In one study, an alkyl-linked PROTAC induced potent CRBN degradation, whereas its PEGylated counterpart was only weakly active, suggesting the oxygen atoms in the PEG chain were inhibiting the PROTAC's function in that specific context. nih.gov Conversely, the ether oxygen in the PEG linker of the well-known PROTAC MZ1 forms a critical hydrogen bond that contributes to its activity, an interaction that would be lost with an alkyl chain. nih.gov
Researchers have also explored incorporating rigid or functionalized units into the linker to improve properties. Aromatic rings or alkynes can add rigidity, which may promote a more stable ternary complex conformation. nih.gov The functionalization of linkers can also be used to tune the electronic properties and interaction potential of the molecule. rsc.org For example, the introduction of specific functional groups can create new hydrogen bonds, alter electrostatic interactions, or modulate the hydrophobicity of the linker, all of which can impact the binding affinity and selectivity of the final construct. acs.orgmdpi.com This highlights the need for a diverse "toolbox" of linker chemistries to fine-tune molecular interactions and optimize the performance of rationally designed molecules. nih.gov
Advanced Methodologies for Characterization and Mechanistic Elucidation of Benzyl Peg5 Nhboc Conjugates in Research
Spectroscopic and Chromatographic Techniques for Conjugate Purity and Integrity Assessment
The initial and most critical step after the synthesis of a Benzyl-PEG5-NHBoc conjugate is the comprehensive verification of its chemical identity, purity, and integrity. This is achieved through a combination of high-resolution spectroscopic and chromatographic techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the precise mass determination of the synthesized conjugate, which in turn confirms its elemental composition. bioanalysis-zone.com Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm range. This level of precision allows for the unambiguous confirmation of the successful conjugation of this compound to a protein or a small molecule ligand and helps to identify any potential side-products or impurities. uni-saarland.de The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the conjugate, confirming the connectivity of the this compound linker to the respective moieties. researchgate.net
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound conjugates in solution. acs.org One-dimensional (1D) ¹H and ¹³C NMR spectra are used to confirm the presence of characteristic signals from the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the Boc-protecting group, as well as the moieties it is conjugated to. nih.gov Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the covalent linkages within the conjugate, providing definitive proof of its structure. These techniques are particularly crucial for identifying the exact site of conjugation on a target molecule. nih.gov
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): For conjugates involving macromolecules like proteins, SEC-MALS is a gold-standard technique for determining the absolute molar mass, size, and degree of aggregation. amazonaws.comwyatt.com Unlike conventional SEC which relies on column calibration with standards, SEC-MALS provides an absolute measurement of the molar mass of the eluting species. americanlaboratory.combiopharminternational.com This is particularly important for PEGylated proteins, as their hydrodynamic properties differ significantly from those of standard globular proteins. chromatographyonline.com SEC-MALS can accurately quantify the monomeric conjugate and detect the presence of aggregates or unconjugated species. amazonaws.comwyatt.com
| Technique | Parameter Measured | Typical Finding for a this compound Protein Conjugate |
| HRMS (ESI-TOF) | Exact Mass | Observed [M+H]⁺ matches the calculated mass of the conjugate with <5 ppm error, confirming elemental composition. |
| Advanced NMR | Chemical shifts, coupling constants, and correlations | ¹H and ¹³C NMR spectra show characteristic peaks for the benzyl, PEG, and Boc moieties, along with signals from the conjugated protein. 2D NMR confirms covalent linkage. |
| SEC-MALS | Molar Mass, Polydispersity, Aggregation | A major peak corresponding to the monomeric conjugate with a measured molar mass consistent with the theoretical value. Low polydispersity index (<1.1) and minimal aggregation (<5%). |
Biophysical Techniques for Investigating Protein-Ligand and Ternary Complex Interactions
When this compound is used as a linker in a PROTAC, understanding the binding kinetics and thermodynamics of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for predicting its efficacy.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the kinetics of biomolecular interactions. acs.org In the context of a this compound-containing PROTAC, SPR is used to determine the binding affinities (KD), association rates (ka), and dissociation rates (kd) of the PROTAC for both its target protein and the E3 ligase individually (binary interactions). nih.gov More importantly, it can be used to study the formation and stability of the ternary complex. biorxiv.orgcytivalifesciences.com By immobilizing one of the proteins (e.g., the E3 ligase) on the sensor chip, the binding of the PROTAC and the subsequent recruitment of the target protein can be monitored in real-time, providing insights into the cooperativity of ternary complex formation. acs.orgnih.gov
| Interaction | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Cooperativity (α) |
| PROTAC-Target Protein (Binary) | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | N/A |
| PROTAC-E3 Ligase (Binary) | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 | N/A |
| Ternary Complex Formation | 3.2 x 10⁶ | 1.6 x 10⁻⁴ | 0.5 | 10 |
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes. nih.gov For a this compound-based PROTAC, ITC is used to validate the binding affinities obtained from SPR and to understand the driving forces behind the binary and ternary complex formations. nih.govutwente.nl The thermodynamic signature can reveal whether the binding is enthalpically or entropically driven, which is valuable information for the rational design and optimization of the PROTAC linker and its warheads. nih.gov
X-ray Crystallography: This technique provides atomic-level three-dimensional structural information of molecules in their crystalline state. rcsb.org Obtaining a crystal structure of the ternary complex formed by a this compound-containing PROTAC, the target protein, and the E3 ligase is the ultimate goal for understanding the molecular interactions that stabilize the complex. nih.gov Such a structure can reveal the precise conformation of the this compound linker and the specific amino acid residues involved in the protein-protein interactions within the ternary complex. researchgate.netnih.gov Although challenging to obtain, these structures are invaluable for structure-based drug design. Even in cases where the full ternary complex cannot be crystallized, structures of the protein-conjugate can provide insights into how the PEG linker affects the protein's conformation. biopharminternational.com
Cellular and Biochemical Assays for Unraveling Mechanisms of Action
To confirm that a this compound-containing PROTAC functions as intended within a cellular environment, a series of biochemical and cellular assays are employed.
Quantitative Western Blotting and Immunofluorescence for Protein Level Analysis
Quantitative Western Blotting: This is a fundamental technique to measure the degradation of the target protein induced by the PROTAC. researchgate.net Cells are treated with varying concentrations of the PROTAC for different time points, and the levels of the target protein are quantified relative to a loading control (e.g., GAPDH or β-actin). researchgate.net This allows for the determination of key parameters such as the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). acs.org
Immunofluorescence: This imaging technique is used to visualize the subcellular localization of the target protein and to observe its degradation in situ. researchgate.net Cells treated with the PROTAC can be stained with antibodies against the target protein and analyzed by fluorescence microscopy. biorxiv.org A decrease in the fluorescence signal corresponding to the target protein provides visual confirmation of its degradation. Co-localization studies with markers for specific cellular compartments (e.g., proteasome or lysosome) can also provide mechanistic insights into the degradation pathway. acs.org
Proteomics Approaches for Off-Target Analysis in Research Models
A critical aspect of characterizing a PROTAC is to assess its selectivity and identify any potential off-target proteins that are also degraded. Mass spectrometry-based proteomics is a powerful tool for this purpose. mtoz-biolabs.com In a typical experiment, cells are treated with the PROTAC or a vehicle control, and the entire proteome is analyzed to identify proteins whose abundance is significantly altered. This global, unbiased approach can reveal unintended targets of the PROTAC, providing crucial information for its optimization and for understanding its broader biological effects. nih.govresearchgate.net
| Assay | Metric | Typical Result for an Effective this compound PROTAC |
| Quantitative Western Blotting | DC₅₀ / Dmax | DC₅₀ in the nanomolar range with a Dmax of >90% degradation of the target protein. |
| Immunofluorescence | Cellular Fluorescence | Significant reduction in target protein fluorescence signal upon PROTAC treatment. |
| Proteomics (e.g., SILAC or TMT) | Off-target protein levels | High selectivity for the intended target with minimal changes in the levels of other proteins. |
Computational Chemistry and Molecular Dynamics Simulations
Computational methods play an increasingly important role in understanding the behavior of flexible molecules like this compound conjugates and in guiding their design.
Conformational Landscape Analysis of this compound in Solution and Bound States
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of the this compound linker and its conjugate at an atomic level. nih.govnih.gov These simulations can predict the conformational preferences of the linker in different environments, such as in aqueous solution or when bound within the ternary complex. acs.orgnih.gov Understanding the flexibility and preferred conformations of the linker is crucial, as it dictates the geometry of the ternary complex and, consequently, the efficiency of protein degradation. MD simulations can also provide insights into the stability of the ternary complex by calculating the binding free energies. biorxiv.orgacs.org The results from these simulations can rationalize experimental findings and guide the design of next-generation linkers with optimized properties.
In Silico Prediction of Ternary Complex Stability and Geometry
The formation of a stable ternary complex, consisting of a target protein, a ligase, and a bridging molecule like a PROTAC (Proteolysis Targeting Chimera), is a critical prerequisite for successful protein degradation. nih.gov Given the significant resources and time required for experimental structure determination, in silico computational methods have become indispensable for predicting the three-dimensional architecture and stability of these ternary complexes. chemrxiv.org These predictive models offer valuable insights into the molecular interactions governing complex formation, thereby guiding the rational design of potent protein degraders. nih.gov
Computational strategies for modeling ternary complexes are diverse, generally falling into several categories. Methodologies often begin with the known binary crystal structures of the ligand bound to its respective proteins. acs.org One common approach involves protein-protein docking, where the two proteins are brought together computationally to predict their most likely binding orientation. biorxiv.org Advanced methods, such as those extending previously published work, incorporate sophisticated clustering procedures specifically designed for evaluating ternary complexes, significantly increasing the accuracy of predicted structures. nih.gov
Another powerful technique is the use of molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility over time. nih.gov By simulating the atomic-level movements, these models can reveal crucial information about conformational changes and the key intermolecular interactions that stabilize the complex. nih.govpeerj.com
Methodologies and Computational Tools
A variety of computational tools and methodologies are employed to predict the geometry and stability of ternary complexes. These range from rigid-body docking protocols to more complex, flexible simulations that account for protein and linker plasticity.
Protein-Protein Docking: Software like LightDock and RosettaDock are used to generate a large number of potential ternary complex conformations. nih.govbiorxiv.org These methods often start from the ligand-bound structures of the individual proteins and explore various possible interaction interfaces. biorxiv.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are frequently used to refine the predicted poses and evaluate their stability. nih.gov By calculating parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can identify stable conformations and flexible regions of the complex. peerj.com The stability of key interactions, like hydrogen bonds and salt bridges, can be monitored throughout the simulation. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ternary complex. peerj.com This provides a quantitative measure of complex stability, with more negative values indicating a more favorable interaction. peerj.com The total binding energy can be decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energy. peerj.com
Advanced Sampling and Machine Learning: To overcome the limitations of traditional methods, newer approaches have been developed. Some methods use a stepwise approach, sampling the PROTAC conformation in the context of one protein before introducing the second. acs.org More recently, deep learning models like DeepTernary have emerged, which can directly predict ternary structures with high accuracy and speed, even without prior knowledge of similar PROTACs. nih.govarxiv.org These models leverage large datasets of protein complexes to learn the intricate interactions that define a stable ternary structure. arxiv.org
The selection of a particular methodology often depends on the available structural information and the specific questions being addressed. For instance, when no experimental structure of the ternary complex is available, a combination of protein-protein docking followed by MD simulations and binding energy calculations can provide a reliable prediction. nih.gov
Illustrative Research Findings
While specific data for this compound is not publicly available, we can illustrate the type of data generated from these in silico studies using hypothetical examples based on common research findings for PROTACs.
Research in this area often focuses on comparing different linker lengths and compositions to understand their impact on ternary complex stability. The data generated typically includes metrics of structural stability and binding affinity.
Table 1: Hypothetical Molecular Dynamics Simulation Stability Metrics for Different Linker Lengths
| Linker Variant | Average Backbone RMSD (Å) | Average PROTAC RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
| PEG4 | 2.5 ± 0.4 | 1.8 ± 0.3 | 85 |
| This compound | 2.1 ± 0.3 | 1.5 ± 0.2 | 92 |
| PEG6 | 3.2 ± 0.6 | 2.5 ± 0.5 | 75 |
This table illustrates how molecular dynamics simulations can be used to compare the stability of ternary complexes formed with different linkers. Lower RMSD values indicate greater structural stability, and higher hydrogen bond occupancy suggests more persistent and stable interactions.
Table 2: Hypothetical Binding Free Energy Calculations (MM/GBSA)
| Linker Variant | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| PEG4 | -45.8 | -55.2 | -15.5 | 24.9 |
| This compound | -52.3 | -60.1 | -18.7 | 26.5 |
| PEG6 | -42.1 | -51.9 | -12.4 | 22.2 |
This table demonstrates the use of MM/GBSA to estimate the binding free energy (ΔG_bind) and its components. A more negative ΔG_bind suggests a more stable ternary complex. The energy is broken down into van der Waals (ΔE_vdw), electrostatic (ΔE_elec), and solvation (ΔG_solv) components to provide a deeper understanding of the driving forces for complex formation. peerj.com
These in silico predictions are crucial for prioritizing candidates for chemical synthesis and experimental validation, thereby accelerating the discovery and optimization of novel protein degraders. The continuous improvement of these computational methodologies promises to further enhance their predictive power and impact on drug design. nih.gov
Future Directions and Emerging Concepts in Benzyl Peg5 Nhboc Research
Design of Next-Generation Linkers with Enhanced Spatial and Temporal Control
The development of "smart" linkers that can be activated or deactivated in response to specific stimuli is a key area of future research. These next-generation linkers aim to provide greater spatial and temporal control over the activity of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras), thereby minimizing off-target effects and improving therapeutic indices. precisepeg.comfrontiersin.org
Photo-controllable Linkers: One of the most promising strategies involves the incorporation of photolabile or photoswitchable moieties into the linker structure. precisepeg.comfrontiersin.org
Photo-caged (pc) PROTACs: These molecules incorporate a photolabile protecting group that renders the PROTAC inactive until it is cleaved by a specific wavelength of light. precisepeg.comnih.gov This allows for the precise activation of the degrader in a targeted tissue or even at a subcellular level. For instance, a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been used to cage the hydroxyl group of a VHL ligand in a PROTAC, which becomes active only after irradiation with UVA light. frontiersin.org
Photoswitchable PROTACs: These linkers can reversibly switch between an active and an inactive conformation upon exposure to different wavelengths of light. precisepeg.comprecisepeg.com Azobenzene-based linkers are a common example, where the trans isomer might be active and the cis isomer inactive, or vice versa. frontiersin.org This "on/off" switching capability allows for dynamic control over protein degradation. frontiersin.org
Enzyme-activated Linkers: Another approach to achieving tissue-specific activation is the design of linkers that are cleaved by enzymes that are overexpressed in a particular disease state, such as cancer. precisepeg.com By incorporating motifs recognized by enzymes like cathepsins, caspases, or matrix metalloproteinases (MMPs), the PROTAC can be designed to be released in its active form predominantly in the target microenvironment. precisepeg.com
Rigid and Conformationally Constrained Linkers: While flexible linkers like the PEG chain in Benzyl-PEG5-NHBoc are widely used, there is growing interest in more rigid and conformationally constrained linkers. precisepeg.comnih.gov
Heterocyclic and Cycloalkane Scaffolds: Incorporating structures like piperazine, piperidine, or cyclohexane (B81311) can impart rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and improving cell permeability. precisepeg.comnih.gov
Macrocyclic Linkers: The use of macrocycles to create a more constrained linker architecture is a novel strategy to improve selectivity and reduce the entropic penalty of binding. precisepeg.com
Dynamic Linkers: An innovative approach involves the use of linkers that can dynamically change their conformation. For example, ferrocene (B1249389) has been incorporated into a PROTAC linker to act as a "molecular hinge," allowing the molecule to adopt different conformations in different environments. acs.org
Below is a table summarizing some of the next-generation linker strategies:
| Linker Strategy | Activating Stimulus/Feature | Potential Advantage | Example Moiety |
| Photo-caged | UV/Visible Light | High spatial and temporal control | 4,5-dimethoxy-2-nitrobenzyl (DMNB) |
| Photoswitchable | Different Wavelengths of Light | Reversible on/off control | Azobenzene |
| Enzyme-activated | Specific Enzymes (e.g., MMPs) | Disease-specific activation | Enzyme-cleavable peptide sequence |
| Rigid (Heterocycle) | Pre-organized Conformation | Enhanced binding and permeability | Piperazine, Piperidine |
| Dynamic | Environmental Polarity | Conformational adaptability | Ferrocene |
Exploration of this compound in Modulating Novel Degradation Pathways Beyond the Ubiquitin-Proteasome System
While PROTACs that utilize the ubiquitin-proteasome system (UPS) have been the primary focus of targeted protein degradation, this pathway is mainly effective for soluble intracellular proteins. nih.gov There is a growing need to target other cellular components, such as protein aggregates, organelles, and extracellular proteins. nih.govbmglabtech.com This has led to the development of novel chimeric molecules that hijack alternative degradation pathways, primarily autophagy. bmglabtech.comhep.com.cn The versatile nature of the this compound linker makes it a suitable candidate for constructing these next-generation degraders.
The autophagy-lysosome pathway is a major cellular degradation route capable of clearing large substrates, including protein aggregates and entire organelles. nih.govhep.com.cn Several new classes of molecules are being developed to harness this system:
AUtophagy-TArgeting Chimeras (AUTACs): These molecules consist of a target-binding ligand and a degradation tag (often a cGMP-based molecule) connected by a linker. bmglabtech.commdpi.com The degradation tag can induce autophagy, leading to the engulfment of the target protein into an autophagosome, which then fuses with a lysosome for degradation. bmglabtech.com AUTACs have shown the ability to degrade not only proteins but also mitochondria. bmglabtech.com
AuTophagosome TEthering Compounds (ATTECs): ATTECs are bifunctional molecules that tether a target to the autophagosome protein LC3. bmglabtech.commdpi.com This direct tethering promotes the sequestration of the target into the autophagosome for subsequent lysosomal degradation. bmglabtech.com ATTECs have been reported to clear lipid droplets in addition to protein targets. bmglabtech.commdpi.com
AUTOphagy-TArgeting Chimeras (AUTOTACs): Not to be confused with AUTACs, AUTOTACs are bifunctional molecules that bind to the autophagy cargo receptor p62 (also known as SQSTM1) and a protein of interest. nih.govbmglabtech.com This recruits the target to p62, which then interacts with LC3 to facilitate autophagic degradation. nih.govbmglabtech.com
The table below outlines these emerging autophagy-based degradation technologies:
| Degrader Type | Mechanism of Action | Target Scope |
| AUTAC | Induces autophagy via a degradation tag. bmglabtech.commdpi.com | Proteins, Organelles (e.g., mitochondria). bmglabtech.com |
| ATTEC | Tethers the target directly to the autophagosome protein LC3. bmglabtech.commdpi.com | Proteins, Lipid Droplets. bmglabtech.commdpi.com |
| AUTOTAC | Recruits the target to the autophagy cargo receptor p62. nih.govbmglabtech.com | Proteins. nih.govbmglabtech.com |
The flexibility and defined length of the PEG chain in this compound could be advantageous in spanning the necessary distance between the target and the autophagy machinery, making it a valuable component in the design and optimization of these novel degraders.
Integration with Advanced Delivery Systems for Targeted Research Applications
A significant challenge for many bifunctional degraders, including those built with this compound, is their often large molecular weight and poor physicochemical properties, which can limit their cell permeability and bioavailability. frontiersin.orgmdpi.com To overcome these hurdles, researchers are integrating these molecules with advanced delivery systems to improve their pharmacological performance and enable targeted delivery. mdpi.comnih.gov
Nanoparticle-Based Delivery: Encapsulating PROTACs within nanoparticles is a promising strategy to enhance their solubility, stability, and cellular uptake. nih.govbiochempeg.com
Polymeric Nanoparticles: Biodegradable polymers such as poly(D,L-lactide-co-glycolide) (PLGA) and polyethyleneimine (PEI) can be used to formulate nanoparticles that encapsulate PROTACs. mdpi.comnih.gov These nanoparticles can protect the PROTAC from premature degradation and facilitate its release inside the target cells. mdpi.com For instance, the BRD4-degrading PROTAC MZ1 has been loaded into PLA nanoparticles. nih.gov
Lipid-Based Nanoparticles: Lipid nanoparticles and liposomes can also serve as effective carriers for PROTACs, improving their solubility and membrane fusion capabilities. nih.govbiochempeg.com PEGylated lipid nanoparticles have been used to deliver the BET degrader ARV-825, mitigating its poor water solubility. nih.gov
Targeted Delivery Conjugates: To further enhance specificity, PROTACs can be conjugated to moieties that bind to receptors that are overexpressed on target cells. frontiersin.org
Antibody-Drug Conjugates (ADCs): In this approach, a PROTAC is linked to an antibody that recognizes a specific cell surface antigen. frontiersin.orgfrontiersin.org For example, conjugating a PROTAC to trastuzumab, an antibody that targets the HER2 receptor, can direct the degrader specifically to HER2-positive cancer cells. mdpi.comnih.gov
Small-Molecule Targeting Ligands: Another strategy is to attach a small molecule that binds to a specific cell surface receptor. Folate, for example, can be conjugated to a PROTAC to target cancer cells that overexpress the folate receptor. frontiersin.orgfrontiersin.org
The following table summarizes various advanced delivery systems for PROTACs:
| Delivery System | Constituting Materials | Targeting Strategy | Example Application |
| Polymeric Nanoparticles | PLA, PEI mdpi.comnih.gov | Passive (EPR effect) or Active (ligand conjugation) | Delivery of MZ1 nih.gov |
| Lipid Nanoparticles | PEG-DSPE, Lipids nih.gov | Passive or Active | Delivery of ARV-825 nih.gov |
| Antibody-Drug Conjugates | Antibody, Linker, PROTAC | Active (Antibody-antigen binding) | Trastuzumab-PROTAC for HER2+ cells mdpi.comnih.gov |
| Folate-PROTAC Conjugates | Folic Acid, Linker, PROTAC | Active (Folate receptor binding) | Targeting folate receptor-positive cancers frontiersin.orgfrontiersin.org |
The NHBoc-protected amine on this compound provides a convenient handle for conjugation to these delivery systems after deprotection, highlighting its utility in the development of targeted degrader formulations.
Potential Broadening of Applications in Supramolecular Chemistry and Self-Assembled Systems
The amphiphilic nature of molecules derived from this compound, which possess a hydrophilic PEG chain and can be conjugated to hydrophobic moieties, makes them attractive building blocks for supramolecular chemistry and self-assembled systems. tandfonline.com The ability of such copolymers to self-assemble into well-defined nanostructures in aqueous media opens up applications beyond targeted protein degradation. tandfonline.commdpi.com
Self-Assembled Micelles for Drug Delivery: Copolymers containing PEG can self-assemble into core-shell micelles, where the hydrophobic segments form the core and the hydrophilic PEG chains form the outer shell. tandfonline.commdpi.com This structure is ideal for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability. tandfonline.com The length and nature of the PEG linker can influence the size, stability, and drug-release characteristics of the resulting micelles. tandfonline.com For example, studies have shown that Y-shaped PEG-polypeptide copolymers can form smaller and more stable nanoparticles compared to their linear counterparts, leading to enhanced cellular uptake and faster drug release in acidic environments. mdpi.comnih.gov
Formation of Diverse Nanostructures: Beyond simple micelles, PEG-containing block copolymers can form a variety of other self-assembled structures, such as polymersomes, and worm-like micelles. mdpi.com The specific architecture depends on factors like the length of the PEG chain, the nature of the hydrophobic block, and the concentration. tandfonline.com These advanced nanostructures could be explored for more complex delivery applications or as templates for the synthesis of novel nanomaterials.
Stimuli-Responsive Systems: By incorporating stimuli-responsive linkers or moieties, these self-assembled systems can be designed to release their cargo in response to specific triggers like pH, temperature, or light. nih.gov For instance, incorporating an acid-labile hydrazone linker allows for faster drug release in the acidic environment of tumors or endosomes. mdpi.comnih.gov
The this compound linker, with its defined length, hydrophilicity, and terminal functional group, is a valuable tool for systematically studying how linker properties affect the self-assembly process and the characteristics of the resulting nanostructures. tandfonline.com This could lead to the rational design of novel, highly controlled self-assembled systems for a range of biomedical and material science applications.
Q & A
Q. How should researchers address discrepancies in hydrodynamic radius measurements of this compound nanoparticles?
- Methodological Answer : Discrepancies may arise from aggregation or solvent polarity. Use DLS under varying temperatures and solvent conditions. Validate with transmission electron microscopy (TEM) for direct size visualization. Statistical analysis (e.g., ANOVA) can determine measurement significance across replicates .
Notes for Methodological Rigor
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs, ensuring alignment with regulatory standards for PEGylated compounds .
- Contradiction Analysis : Use triangulation (e.g., combining HPLC, NMR, and MS data) to resolve conflicting results, as demonstrated in impurity studies of benzylpenicillin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
